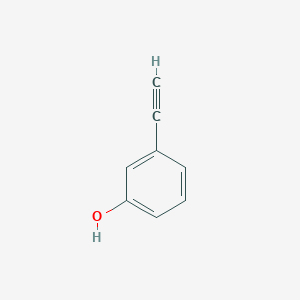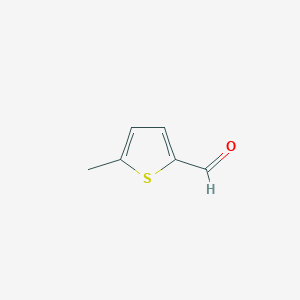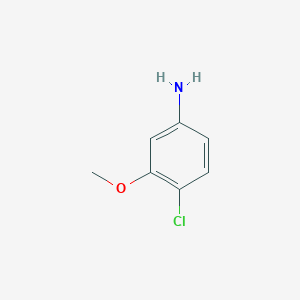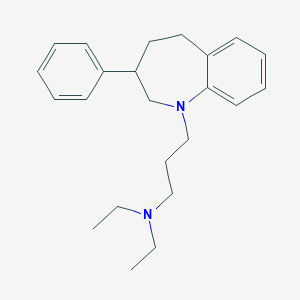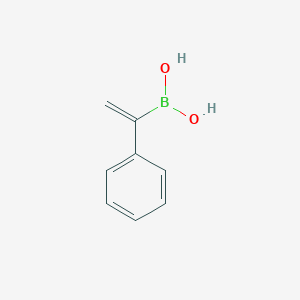
1-Phenylvinylboronic acid
Overview
Description
Synthesis Analysis
1-Phenylvinylboronic acid is synthesized through several methods, including palladium-catalyzed tandem reactions and iridium-catalyzed hydroboration of alkynes. The palladium-catalyzed tandem reactions of 1-(2,2-dibromovinyl)-2-alkynylbenzene with arylboronic acids offer a novel and efficient route for the synthesis of 1-methyleneindenes, indicating the utility of arylboronic acids in complex synthesis processes (Ye, Yang, & Wu, 2010). Iridium-catalyzed hydroboration of alkynes with 1,8-naphthalenediaminatoborane leads to the synthesis of B-protected beta-styrylboronic acids, which are precursors to 1-phenylvinylboronic acid and serve as coupling modules in the synthesis of oligo(phenylenevinylene)s (Iwadate & Suginome, 2009).
Molecular Structure Analysis
The molecular structure of 1-phenylvinylboronic acid and related compounds has been extensively studied using methods such as X-ray diffraction. For instance, structural studies on organoboron compounds reveal the molecular and crystal structures of products resulting from reactions with phenylboronic acid, providing insights into the stereochemistry and electronic properties of these compounds (Kliegel et al., 1993).
Chemical Reactions and Properties
1-Phenylvinylboronic acid participates in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is widely used for creating carbon-carbon bonds. The compound's boronic acid group facilitates coupling with halogenated compounds, enabling the synthesis of complex organic molecules with high precision and efficiency.
Physical Properties Analysis
The physical properties of 1-phenylvinylboronic acid, such as solubility, melting point, and thermal stability, are crucial for its handling and application in synthesis. These properties depend on the molecular structure and the presence of functional groups, which can affect the compound's reactivity and interaction with solvents.
Chemical Properties Analysis
The chemical properties of 1-phenylvinylboronic acid, including acidity, reactivity towards nucleophiles, and its role in catalysis, are essential for understanding its behavior in various chemical environments. Phenylboronic acids are known for their catalytic abilities in facilitating reactions such as the synthesis of tetrahydrobenzo[b]pyrans, highlighting their utility in organic synthesis (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Scientific Research Applications
Bio-Application of Polymeric Nanomaterials : Phenylboronic acid-decorated polymeric nanomaterials are used for diagnostic and therapeutic applications. They form reversible complexes with polyols like sugar, diol, and diphenol, making them suitable for drug delivery systems and biosensors (Lan & Guo, 2019).
Activation in Organic Synthesis : The carbolithiation of 1-phenylvinylboronic acid pinacol ester with tert-butyl lithium generates α-phenylboryl carbanions, which react with carbonyl groups via a boron-Wittig sequence, useful in organic synthesis (Fernández & González, 2022).
Glucose-Responsive Materials : Phenylboronic acid-based materials are widely used in constructing glucose-responsive systems for insulin delivery, showing potential in drug delivery (Ma & Shi, 2014).
Catalysis in Suzuki-Type Reactions : 1-Phenylvinylboronic acid is involved in Suzuki-type homocoupling reactions catalyzed by palladium nanocubes, indicating its role in facilitating certain types of chemical reactions (Elias et al., 2017).
Cancer Diagnostics and Therapeutics : Phenylboronic acid-functionalized pyrene derivatives are used in two-photon imaging of cell surface sialic acids and photodynamic therapy, beneficial in cancer diagnostics and treatment (Li & Liu, 2021).
Gene Therapy for Hepatocarcinoma : Phenylboronic acid-modified polyamidoamine is used as a tumor-targeting carrier in hepatocarcinoma gene therapy, showing potential in cancer treatment (Yang et al., 2019).
Catalyst in Organic Synthesis : As a non-toxic compound, phenylboronic acid is used as a catalyst in the synthesis of tetrahydrobenzo[b]pyrans, indicating its utility in organic synthesis processes (Nemouchi et al., 2012).
Pharmaceutical and Chemical Engineering : Phenylboronic acid derivatives are utilized in insulin delivery, tissue engineering, separation, and sensor systems due to their ability to form reversible complexes with polyol compounds (Liang-yin, 2006).
Glucose-Sensitive Polyelectrolyte Capsules : These capsules, containing phenylboronic acid, respond to glucose changes, offering applications in biomedical fields for controlled delivery of insulin (De Geest et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1-phenylethenylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6,10-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCPVMYUISTDKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C)C1=CC=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407429 | |
| Record name | 1-Phenylvinylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylvinylboronic acid | |
CAS RN |
14900-39-1 | |
| Record name | 1-Phenylvinylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Phenylvinyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)
![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)

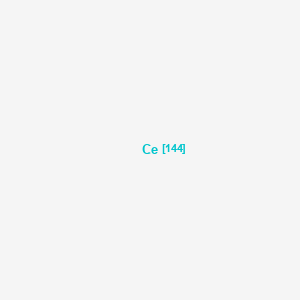
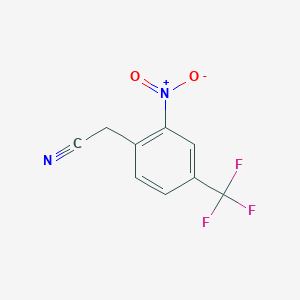

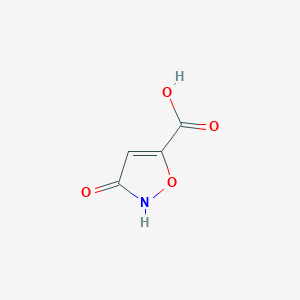
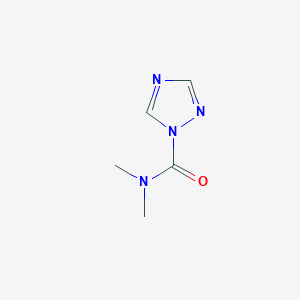
![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)

